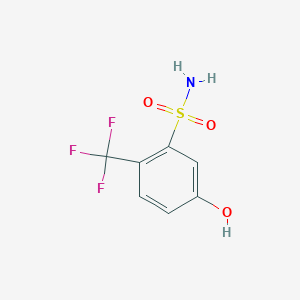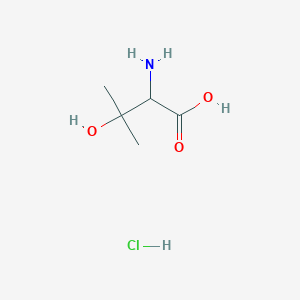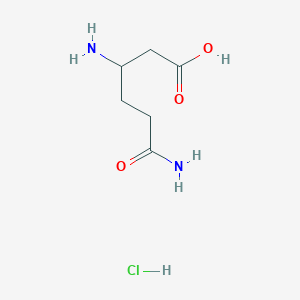
2-Chloro-6-isopropyl-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-isopropyl-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C8H9ClN2O2 It is characterized by the presence of a chlorine atom, an isopropyl group, and a nitro group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropyl-3-nitropyridine typically involves the nitration of 2-chloro-6-isopropylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-isopropyl-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-chloro-6-isopropyl-3-aminopyridine.
Oxidation: Formation of 2-chloro-6-carboxy-3-nitropyridine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-isopropyl-3-nitropyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-6-isopropyl-3-nitropyridine depends on its chemical reactivity. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-3-nitropyridine: Similar in structure but lacks the isopropyl group.
2-Fluoro-6-isopropyl-3-nitropyridine: Similar but with a fluorine atom instead of chlorine.
2-Chloro-6-methyl-3-nitropyridine: Similar but with a methyl group instead of an isopropyl group.
Uniqueness: 2-Chloro-6-isopropyl-3-nitropyridine is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes.
Eigenschaften
CAS-Nummer |
1260663-62-4 |
|---|---|
Molekularformel |
C8H9ClN2O2 |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
2-chloro-3-nitro-6-propan-2-ylpyridine |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(2)6-3-4-7(11(12)13)8(9)10-6/h3-5H,1-2H3 |
InChI-Schlüssel |
BUTNZEQWGBSHCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC(=C(C=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15093922.png)
![((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B15093923.png)



![5-Amino-2-[[2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B15093968.png)


![[1-(3,3-Dimethyloxiran-2-yl)-3-(1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl)butyl] acetate](/img/structure/B15093995.png)
![2-Ethyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15094006.png)
![4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol](/img/structure/B15094007.png)

![(14-Ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl) acetate](/img/structure/B15094012.png)

